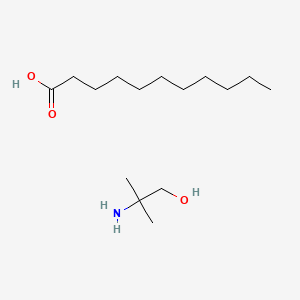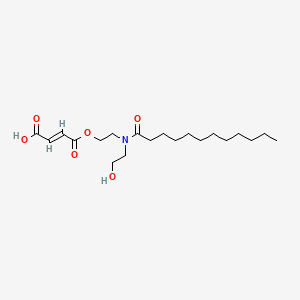
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a butenedioic acid backbone and a hydroxyethyl group linked to a long-chain dodecyl group through an amide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester typically involves the esterification of butenedioic acid with an appropriate hydroxyethyl amine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. Additionally, the reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the long dodecyl chain can interact with lipid membranes, enhancing its permeability and bioavailability. The amide bond provides stability to the compound, allowing it to maintain its structure under physiological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Terephthalic acid, monohydroxyethyl ester sodium salts
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
- 2-Butenedioic acid (E)-, bis(2-methylpropyl) ester
Uniqueness
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a hydroxyethyl group and a long dodecyl chain allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
125249-21-0 |
|---|---|
Formule moléculaire |
C20H35NO6 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(E)-4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(14-16-22)15-17-27-20(26)13-12-19(24)25/h12-13,22H,2-11,14-17H2,1H3,(H,24,25)/b13-12+ |
Clé InChI |
SQGMFSAKPPEVLW-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



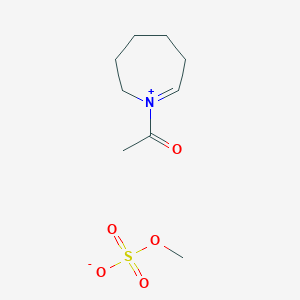

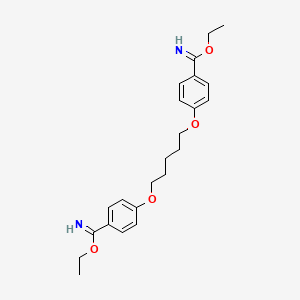
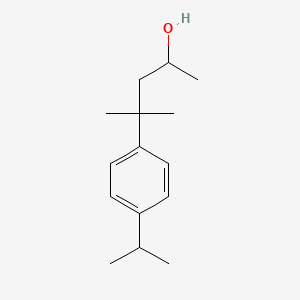
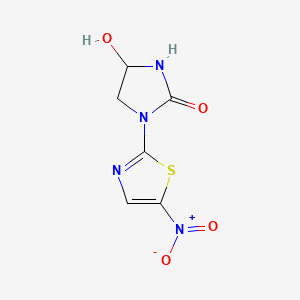
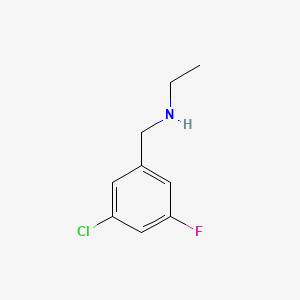
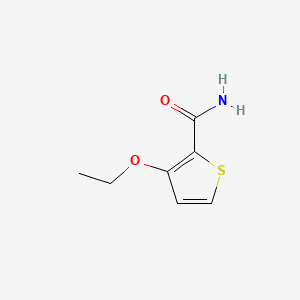
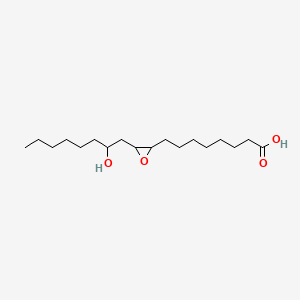
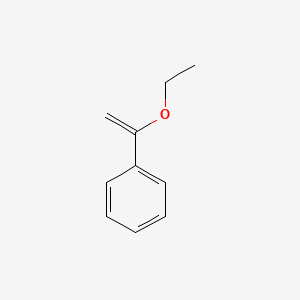
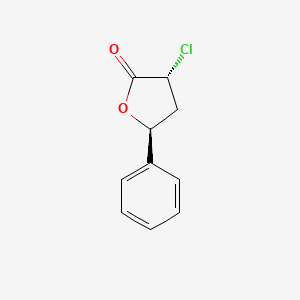
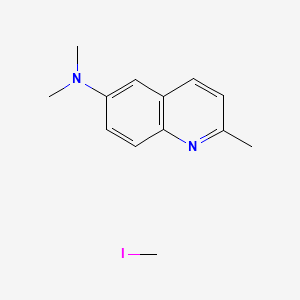
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
